molecular formula C6H3F3O3 B11912336 4-(trifluoromethyl)furan-2-carboxylic Acid

4-(trifluoromethyl)furan-2-carboxylic Acid

Cat. No.: B11912336
M. Wt: 180.08 g/mol
InChI Key: QAEQVRIMEKACAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trifluoromethyl)furan-2-carboxylic Acid is an organic compound belonging to the furan family, characterized by the presence of a trifluoromethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)furan-2-carboxylic Acid typically involves the introduction of a trifluoromethyl group into the furan ring. One common method is the reaction of furan-2-carboxylic acid with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction parameters and higher yields. These methods often utilize catalysts to enhance the efficiency of the trifluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(trifluoromethyl)furan-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various trifluoromethyl-substituted furan derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(trifluoromethyl)furan-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)furan-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

  • 5-(trifluoromethyl)furan-2-carboxylic Acid
  • 2-(trifluoromethyl)furan-3-carboxylic Acid
  • 3-(trifluoromethyl)furan-2-carboxylic Acid

Comparison: 4-(trifluoromethyl)furan-2-carboxylic Acid is unique due to the position of the trifluoromethyl group on the furan ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C6H3F3O3

Molecular Weight

180.08 g/mol

IUPAC Name

4-(trifluoromethyl)furan-2-carboxylic acid

InChI

InChI=1S/C6H3F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11)

InChI Key

QAEQVRIMEKACAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.